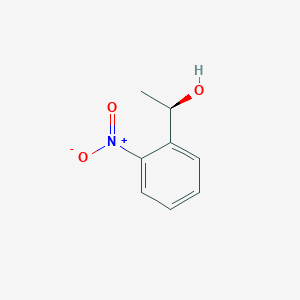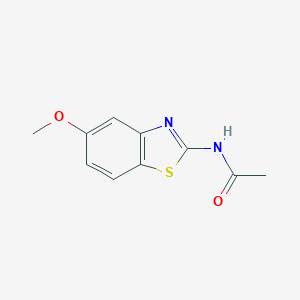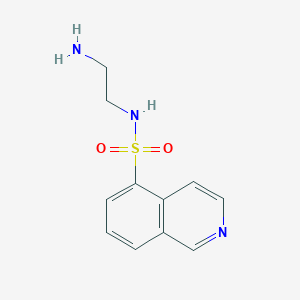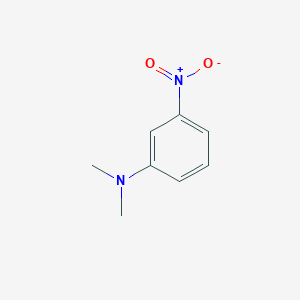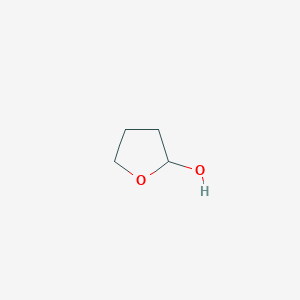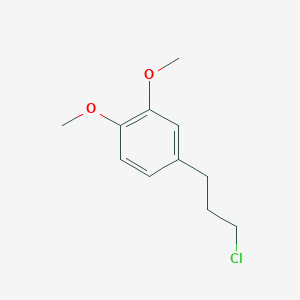![molecular formula C14H17NO B017600 8-苄基-8-氮杂双环[3.2.1]辛烷-3-酮 CAS No. 28957-72-4](/img/structure/B17600.png)
8-苄基-8-氮杂双环[3.2.1]辛烷-3-酮
概述
描述
Synthesis Analysis
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one involves straightforward procedures utilizing readily available starting materials. For instance, a method described involves the reduction and cyclization of a nitroenamine intermediate, showcasing the compound's accessibility through high-yielding transformations (Casabona, Jiménez, & Cativiela, 2007).
Molecular Structure Analysis
The molecular structure of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one derivatives has been extensively studied, revealing the relative configuration, absolute configuration, and absolute structure through X-ray crystallography. These studies have shown that the piperidinone rings adopt chair conformations, and the N-benzyl substituents occupy equatorial positions, indicating a significant aspect of its structural stability and reactivity (Brzezinski, Lazny, Nodzewska, & Sidorowicz, 2013).
Chemical Reactions and Properties
The compound exhibits a range of chemical behaviors, notably participating in reactions that involve intramolecular hydrogen bonding and face-to-edge π-π interactions. These interactions not only define its chemical reactivity but also its crystalline structure, contributing to the formation of hydrogen-bonded chains of molecules via intermolecular O-H...O interactions in its crystal structures (Brzezinski, Lazny, Nodzewska, & Sidorowicz, 2013).
Physical Properties Analysis
The physical properties of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one derivatives have been deduced through IR, 1H, and 13C NMR spectroscopy. These studies highlight the compound's preferred conformation and the stereoelectronic effects influencing its structure. For example, certain derivatives display a chair-envelope conformation, demonstrating the compound's conformational flexibility and its impact on physical properties (Diez, Izquierdo, Gálvez, Arias, Fonseca, & Sanz-Aparicio, 1991).
Chemical Properties Analysis
The chemical properties of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one are characterized by its reactivity in various chemical transformations. For instance, the synthesis and study of its esters have revealed insights into its structural and conformational behavior, showcasing the compound's versatility in chemical synthesis. This includes observations on the preferred conformational states and the effects of different substituents on its chemical properties (Izquierdo, Arias, Gálvez, Rico, Ardid, Sanz, Fonseca, Orjales, & Innerárity, 1991).
科学研究应用
托品生物碱的对映选择性合成:8-氮杂双环[3.2.1]辛烷骨架的对映选择性构建对于合成托品生物碱至关重要。各种方法能够在转化或非对称化过程中实现直接立体化学控制 (Rodríguez et al., 2021).
药物发现和制药:2-氨基己二酸的一种新类似物,8-((苄氧羰基)-3-亚甲基-8-氮杂双环(3.2.1)辛烷-1,5-二羧酸,在药物发现和制药应用中显示出潜力 (Kubyshkin et al., 2009).
可卡因滥用治疗的药理学:8α-苯基化合物 8a 已显示出作为一种针对可卡因滥用的治疗剂的潜力,可能适合临床试验 (Kim et al., 2003).
多巴胺转运蛋白抑制:由 8-苄基-8-氮杂双环[3.2.1]辛烷-3-酮合成出的化合物被发现是有效的多巴胺转运蛋白抑制剂,其结合亲和力大于可卡因,表明其在治疗与多巴胺转运相关的疾病中的潜力 (Bradley et al., 2002).
神经营肽 (NK1) 受体拮抗剂:1-苯基-8-氮杂双环[3.2.1]辛烷醚显示出作为高亲和力 NK1 受体拮抗剂的潜力,具有较长的作用时间和对 hERG 通道的选择性增加 (Huscroft et al., 2006).
构象研究:研究表明 N-取代的 8-氮杂双环[3.2.1]辛烷-3-酮的首选构象,这对设计具有特定立体化学构型的分子具有意义 (Arias et al., 1986).
帕金森病的放射性药物:猪肝酯酶催化的脱烷氧羰基化提供了一条新的不对称合成路线,用于诊断帕金森病的相关放射性药物 (Node et al., 1999).
手性双环结构的合成:碳水化合物中 N-自由基促进的分子内氢原子抽象反应提供了一种合成手性 7-氧杂-2-氮杂双环[2.2.1]庚烷和 8-氧杂-6-氮杂双环[3.2.1]辛烷环系的方法 (Francisco et al., 2003).
双环 β-氧代亚硝酮的合成:烯胺酮在酸性介质中的再环化导致 6-氮杂双环[3.2.1]-辛-6-烯-8-酮,可转化为稳定的氮氧化自由基,在各个领域具有潜在应用 (Reznikov et al., 1991).
镇痛作用和立体电子学:已经进行研究以了解 1-苯基-6-氮杂双环[3.2.1]辛烷的构效关系和衍生物的绝对立体化学,它们显示出平衡的拮抗剂-镇痛作用,具有轻微的依赖性 (Takeda et al., 1977).
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
未来方向
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this field and potential for future developments.
属性
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUHKGOVXMXCND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951577 | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | |
CAS RN |
28957-72-4 | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28957-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Benzyl-8-azabicyclo(3.2.1)octan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028957724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


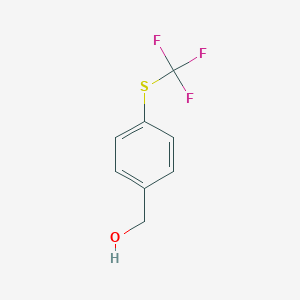
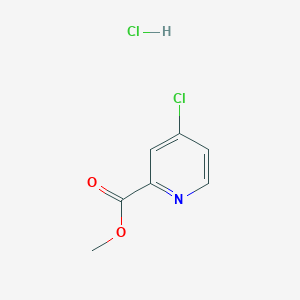
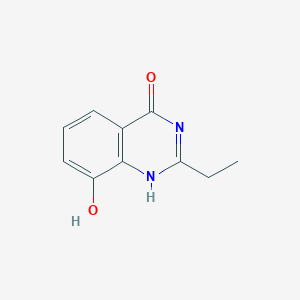
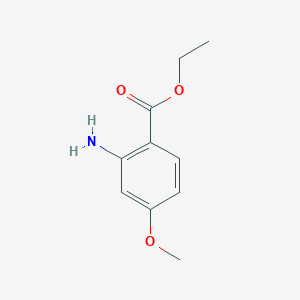
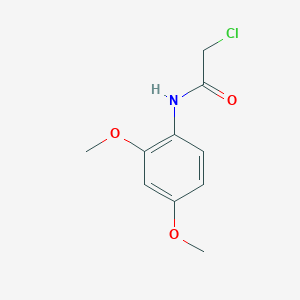
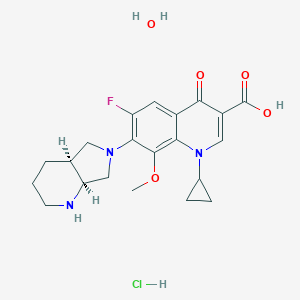
![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)

